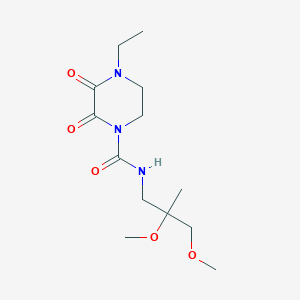

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are related in terms of their potential antitumor properties. These derivatives have been synthesized with various substituents to evaluate their biological activity and physicochemical properties, particularly against solid tumors like the Lewis lung tumor in mice .

Synthesis Analysis

The synthesis of related compounds involves the introduction of different groups at specific positions on the acridine ring system. For instance, the 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been prepared to assess their antitumor activity. The synthesis process aims to create compounds that can bind to DNA by intercalation and possess antitumor activity, especially with electron-withdrawing substituents that allow the compound to remain uncharged at physiological pH .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with biological targets. The acridine core is a planar, tricyclic structure that can intercalate between DNA bases. Substituents at the 5-position of the acridine ring influence the compound's charge state at physiological pH, which in turn affects its distribution and antitumor activity. The presence of electron-withdrawing groups is essential for the activity against solid tumors, as it ensures the compound is predominantly monocationic .

Chemical Reactions Analysis

The chemical reactions of these compounds are primarily centered around their interaction with DNA. The intercalation of the acridine ring into DNA is a key reaction that can disrupt the normal function of the DNA and lead to antitumor effects. The specific substituents at the 5-position can modulate the compound's ability to intercalate and its overall biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and charge state, are important for their biological activity and pharmacokinetic profile. The method described in the second paper for quantifying N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma involves high-performance liquid chromatography, which is indicative of the compound's stability and solubility characteristics necessary for in vivo studies. The pharmacokinetic analyses, including half-life measurements in rabbits and mice, provide insight into the compound's distribution and clearance from the body .

Safety And Hazards

The safety and hazards associated with “N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide” are not readily available. However, similar compounds are often handled with care in a laboratory setting162.

Zukünftige Richtungen

The future directions of “N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide” are not readily available. However, similar compounds have diverse applications in scientific research, including medicinal chemistry and materials science1192.

Please note that this analysis is based on the available information and may not fully represent the actual properties of “N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide”. For a comprehensive analysis, more specific information or experimental data would be needed.

Eigenschaften

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-5-15-6-7-16(11(18)10(15)17)12(19)14-8-13(2,21-4)9-20-3/h5-9H2,1-4H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFDKHGWQLOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)